2-(4-chlorophenoxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide
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Overview
Description
This compound is an acetamide derivative with two phenoxy substituents, one of which contains a trifluoromethyl group. Acetamides are a class of organic compounds that have a carbonyl group (C=O) linked to a nitrogen atom. The trifluoromethyl group (CF3) is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom. It is often used in medicinal chemistry due to its ability to modify the chemical properties of molecules .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, it might involve nucleophilic substitution reactions where the chlorine atom on the chlorophenoxy group is replaced by the 2-(3-(trifluoromethyl)phenoxy)ethyl group .Molecular Structure Analysis
The molecular structure of this compound would likely show the acetamide core with the two phenoxy groups attached. The presence of the trifluoromethyl group could influence the overall shape and properties of the molecule due to the electronegativity of the fluorine atoms .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For instance, the trifluoromethyl group might be susceptible to reactions with nucleophiles. Additionally, the compound could possibly undergo hydrolysis under certain conditions, breaking the amide bond .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and stability .Scientific Research Applications
Potential Pesticides and Herbicides
- Derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, including structurally similar compounds, have been characterized for potential use as pesticides. These derivatives were examined through X-ray powder diffraction, indicating their applicability in pest control efforts due to their organic structure and potential effectiveness against various pests (Olszewska, Tarasiuk, & Pikus, 2009).
Anticancer, Anti-inflammatory, and Analgesic Activities
- A study focused on the development of new chemical entities, including 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, for potential anticancer, anti-inflammatory, and analgesic agents. The research indicated that derivatives containing halogens on the aromatic ring demonstrated significant anticancer and anti-inflammatory activities, suggesting their potential therapeutic applications (Rani, Pal, Hegde, & Hashim, 2014).
Synthesis and Molecular Docking Analysis for Anticancer Drugs
- Another study presented the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and its anticancer activity confirmed through in silico modeling. The compound targeted the VEGFr receptor, showing promise as an anticancer agent due to its specific interaction and potential effectiveness in treating cancer (Sharma et al., 2018).
Potential Insect Growth Regulators
- Ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate was studied for its use as an insect growth regulator. The synthesized compound showed significant activity against Galleria mellonella, suggesting its potential as an environmentally friendly option for pest control (Devi & Awasthi, 2022).
Safety and Hazards
Future Directions
Mechanism of Action
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds For example, the compound’s activity may be enhanced or inhibited by the presence of certain ions or molecules in the environment Its stability may be affected by factors such as temperature and pH
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3NO3/c18-13-4-6-14(7-5-13)25-11-16(23)22-8-9-24-15-3-1-2-12(10-15)17(19,20)21/h1-7,10H,8-9,11H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKMDBYJKUMTNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCNC(=O)COC2=CC=C(C=C2)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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